REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[N:10]([CH3:11])[N:9]=[C:8]([CH3:12])[CH:7]=1)=[O:5])[CH3:2].[I:13]I.O.S(=O)(O)[O-].[Na+]>CC([O-])=O.ClCCCl>[CH2:1]([O:3][C:4]([C:6]1[N:10]([CH3:11])[N:9]=[C:8]([CH3:12])[C:7]=1[I:13])=[O:5])[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
185 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC(=NN1C)C
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
HIO3
|
Quantity
|
38.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the product extracted with ether
|
Type
|
WASH
|
Details
|
The organic phase is washed with sodium bisulfite and aqueous sodium bicarbonate solution
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C1=C(C(=NN1C)C)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |